Cas no 55528-30-8 ((2S)-2-amino-4-chloropent-4-enoic acid)

(2S)-2-amino-4-chloropent-4-enoic acid 化学的及び物理的性質
名前と識別子
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- 4-Pentenoic acid,2-amino-4-chloro-, (S)- (9CI)
- 4-Pentenoic acid, 2-amino-4-chloro-, (S)-
- 2-amino-4-chloro-4-pentenoic acid
- (2S)-2-amino-4-chloropent-4-enoic acid
- L-2-amino-4-chloro-4-pentenoic acid1
- 4-Chloro-allyl-L-glycine
- L-2-Amino-4-chloropent-4-enoate
- 55528-30-8
- AKOS006362701
- (2s)-2-amino-4-chloro-4-pentenoic acid
- (2S)-2-amino-4-chloropent-4-enoicacid
- CHEBI:15885
- L-2-amino-4-chloropent-4-enoic acid
- C04075
- EN300-332440
- DTXSID60970871
- (S)-2-amino-4-chloro-4-pentenoic acid
- L-ACP
- 2-amino-4-chloro-pent-4-enoic acid
- AKOS006339641
- SCHEMBL637982
- 2-amino-4-chloropent-4-enoicacid
- NSC21943
- EN300-322069
- 55477-98-0
- NSC-21943
- 5452-25-5
- 2-amino-4-chloropent-4-enoic acid
-
- MDL: MFCD19206888
- インチ: InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1
- InChIKey: WLZNZXQYFWOBGU-BYPYZUCNSA-N
- ほほえんだ: C=C(CC(C(=O)O)N)Cl
計算された属性
- せいみつぶんしりょう: 149.02444
- どういたいしつりょう: 149.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- PSA: 63.32
(2S)-2-amino-4-chloropent-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332440-2.5g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 2.5g |
$4424.0 | 2023-09-04 | ||
Enamine | EN300-332440-0.5g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 0.5g |
$2167.0 | 2023-09-04 | ||
Enamine | EN300-332440-0.1g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 0.1g |
$1986.0 | 2023-09-04 | ||
Enamine | EN300-332440-10.0g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 10.0g |
$9704.0 | 2023-02-23 | ||
Enamine | EN300-332440-5.0g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 5.0g |
$6545.0 | 2023-02-23 | ||
Enamine | EN300-332440-0.05g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 0.05g |
$1895.0 | 2023-09-04 | ||
Enamine | EN300-332440-0.25g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 0.25g |
$2077.0 | 2023-09-04 | ||
Enamine | EN300-332440-1g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 1g |
$2257.0 | 2023-09-04 | ||
Enamine | EN300-332440-1.0g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-332440-5g |
(2S)-2-amino-4-chloropent-4-enoic acid |
55528-30-8 | 5g |
$6545.0 | 2023-09-04 |
(2S)-2-amino-4-chloropent-4-enoic acid 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
(2S)-2-amino-4-chloropent-4-enoic acidに関する追加情報
Recent Advances in the Study of (2S)-2-amino-4-chloropent-4-enoic acid (CAS: 55528-30-8)
The compound (2S)-2-amino-4-chloropent-4-enoic acid (CAS: 55528-30-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This non-proteinogenic amino acid derivative, characterized by its chiral center at the 2-position and a reactive chloroalkene moiety, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its role as a precursor for novel enzyme inhibitors and its potential in targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a Michael acceptor in covalent inhibitor design, particularly for cysteine protease targets. The research team utilized the compound's α,β-unsaturated carbonyl system (via its enamine tautomer) to develop irreversible inhibitors of cathepsin B, showing nanomolar potency in in vitro assays. This work highlights the compound's value in structure-based drug design, with the chloroalkene group providing both reactivity and selectivity advantages over traditional warheads.
In the realm of synthetic methodology, a breakthrough was achieved by researchers at ETH Zurich who developed an asymmetric synthesis route for 55528-30-8 with >99% ee using a modified Evans aldol reaction. Their 2024 Nature Communications paper details how this scalable synthesis (5-step, 62% overall yield) enables gram-scale production of the compound, addressing previous limitations in availability that hindered thorough biological evaluation. The team further demonstrated the compound's utility in diversity-oriented synthesis, generating a library of 78 analogs with varied pharmacological profiles.
Metabolic studies have revealed intriguing findings about this compound's biological fate. A recent ACS Chemical Biology publication (2024) showed that (2S)-2-amino-4-chloropent-4-enoic acid undergoes selective uptake via LAT1 transporters in cancer cells, with subsequent bioactivation by glutathione S-transferases. This dual-targeting property makes it particularly interesting for prodrug development, as evidenced by its incorporation into tumor-selective nitrogen mustard conjugates showing 10-fold improved therapeutic indices in xenograft models compared to parent drugs.
Structural biology insights have also advanced significantly. Cryo-EM studies published in Cell Chemical Biology (2023) resolved the binding mode of 55528-30-8 derivatives in the active site of aminotransferases at 2.1 Å resolution. The data revealed an unexpected zwitterionic stabilization mechanism involving the chlorovinyl group that could inform the design of new antimetabolites. Parallel computational studies using QM/MM methods have provided thermodynamic profiles for the compound's various tautomeric forms in enzymatic environments.
Looking forward, several clinical translation efforts are underway. A phase I trial investigating a 55528-30-8-derived PARP inhibitor is expected to begin recruitment in Q4 2024, while two academic groups have reported promising preclinical results with the compound as a carrier for boron neutron capture therapy agents. The unique combination of synthetic accessibility, defined stereochemistry, and dual reactivity positions (2S)-2-amino-4-chloropent-4-enoic acid as a privileged scaffold for next-generation therapeutics development across multiple disease areas.
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